2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine hydrochloride
Description
Properties
IUPAC Name |
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c12-5-4-9-2-3-10-11(8-9)14-7-1-6-13-10;/h2-3,8H,1,4-7,12H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLRVUHATYKSMNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)CCN)OC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1158743-14-6 | |
| Record name | 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine hydrochloride typically involves the formation of the benzodioxepin ring followed by the introduction of the ethanamine group. One common method involves the cyclization of catechol derivatives with appropriate reagents to form the benzodioxepin ring. This is followed by the alkylation of the ring with an appropriate alkyl halide to introduce the ethanamine group. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form derivatives with different properties.
Reduction: Reduction reactions can be used to modify the benzodioxepin ring or the ethanamine group.
Substitution: The compound can undergo substitution reactions, particularly at the amine group, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can yield a variety of alkylated or acylated derivatives .
Scientific Research Applications
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzodioxepin-Based Analogs
3,4-Dihydro-2H-1,5-Benzodioxepin-7-Amine
- CAS No.: 175136-34-2
- Molecular Formula: C₉H₁₁NO₂
- Molecular Weight : 165.18 g/mol
- Physical State : Solid (melting point: 81–82°C) .
- Key Differences :
- Lacks the ethylamine side chain present in the target compound.
- The primary amine is directly attached to the benzodioxepin ring, reducing steric bulk and altering polarity.
3,4-Dihydro-2H-1,5-Benzodioxepine-7-Carboxylic Acid
- CAS No.: 20825-89-2
- Molecular Formula : C₁₀H₁₀O₄
- Molecular Weight : 194.18 g/mol
- Physical State : Solid (melting point: 143–146°C) .
- Key Differences :
- Replaces the ethylamine group with a carboxylic acid, significantly increasing hydrophilicity.
- Likely exhibits different pharmacokinetic properties due to ionization at physiological pH.
1-(3,4-Dihydro-2H-1,5-Benzodioxepin-7-yl)Ethyl](Ethyl)Amine Hydrochloride
- PubChem CID : 24711488
- Molecular Formula: C₁₃H₁₉ClNO₂
- Molecular Weight : 257.75 g/mol
- Key Differences :
Benzodioxin-Based Analogs
1-(2,3-Dihydro-1,4-Benzodioxin-6-yl)Ethan-1-Amine Hydrochloride
- CAS No.: 22310-84-5
- Molecular Formula: C₁₀H₁₄ClNO₂
- Molecular Weight : 223.68 g/mol .
- Key Differences :
- Contains a six-membered 1,4-benzodioxin ring instead of the seven-membered benzodioxepin.
- Reduced conformational flexibility may impact receptor binding or metabolic stability.
2-(2,3-Dihydro-1,4-Benzodioxin-6-yl)Ethan-1-Amine Hydrochloride
Comparative Data Table
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Physical State | Key Structural Feature |
|---|---|---|---|---|---|
| This compound | 1158743-14-6 | C₁₁H₁₆ClNO₂ | 229.70 | Liquid | Ethylamine side chain on benzodioxepin |
| 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine | 175136-34-2 | C₉H₁₁NO₂ | 165.18 | Solid | Primary amine directly on benzodioxepin |
| 3,4-Dihydro-2H-1,5-benzodioxepine-7-carboxylic acid | 20825-89-2 | C₁₀H₁₀O₄ | 194.18 | Solid | Carboxylic acid substituent |
| 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)Ethyl](Ethyl)Amine Hydrochloride | 24711488 (CID) | C₁₃H₁₉ClNO₂ | 257.75 | Not reported | Ethyl-substituted branched amine |
| 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethan-1-amine hydrochloride | 22310-84-5 | C₁₀H₁₄ClNO₂ | 223.68 | Not reported | Ethylamine on six-membered benzodioxin |
Research Findings and Implications
Structural and Functional Insights
- Side Chain Modifications : The ethylamine group in the target compound introduces basicity (pKa ~9–10 for protonated amines), which may facilitate interactions with acidic residues in receptors or enzymes. In contrast, carboxylic acid analogs (e.g., CAS 20825-89-2) are ionized at physiological pH, limiting blood-brain barrier penetration .
Pharmacological Considerations
- Benzodioxepin-based compounds are less explored than benzodiazepines but may offer novel mechanisms due to ring size differences .
- Metabolic Stability : Benzodioxin analogs (e.g., CAS 22310-84-5) may undergo faster oxidative metabolism due to smaller ring strain, whereas benzodioxepin derivatives could exhibit prolonged half-lives .
Notes and Limitations
- Biological activity data (e.g., IC₅₀, receptor binding) are absent in the provided evidence.
- Structural Discrepancies: lists an inconsistent molecular formula (C₁₀H₉F₃N₂O), likely due to catalog errors; cross-referencing with confirms C₁₁H₁₆ClNO₂ as correct .
Biological Activity
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine hydrochloride, also known as 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethylamine hydrochloride (CAS Number: 1197578-91-8), is a compound of interest in pharmacological research. Its unique structure suggests potential interactions with various biological targets, making it a candidate for therapeutic applications.
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| IUPAC Name | 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-ethylethanamine hydrochloride |
| Molecular Formula | C₁₃H₁₉ClN₁O₂ |
| Molecular Weight | 257.76 g/mol |
| Purity | ≥95% |
| Storage Temperature | Room Temperature |
The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems. Preliminary studies suggest that it may modulate serotonin and dopamine receptors, potentially influencing mood regulation and neuroprotection. This interaction could be beneficial for treating conditions such as depression and anxiety .
Antimicrobial Activity
A significant area of research focuses on the antimicrobial properties of compounds similar to 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine. A study published in MDPI highlighted the potential of such compounds in combating resistant bacterial strains. The research indicated that these compounds exhibited significant antimicrobial effects against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum efficacy .
Neuropharmacological Effects
Research has indicated that derivatives of this compound may have neuropharmacological effects. Studies suggest that they can influence neurotransmitter levels and receptor activity in the brain, which could lead to potential applications in treating neurological disorders .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial activity of benzodioxepin derivatives demonstrated their effectiveness against multidrug-resistant strains of bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 2–64 μg/mL for various bacterial strains, indicating strong antibacterial properties .
Case Study 2: Neuroprotective Properties
In vitro studies have shown that compounds with similar structures can protect neuronal cells from apoptosis induced by oxidative stress. This property suggests potential applications in neurodegenerative diseases where oxidative damage is a key factor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
